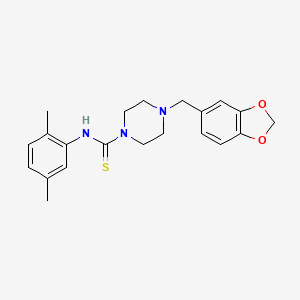![molecular formula C16H21N3O2 B6030950 N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6030950.png)
N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide, also known as MBOA-N-acetamide, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a derivative of the natural plant compound 3-methylbenzoxazolinone (MBOA), which has been shown to have a variety of biological activities. In
作用机制
The exact mechanism of action of N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of antioxidant and detoxifying enzymes, which may explain the compound's neuroprotective and anti-inflammatory effects. Additionally, N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide has a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress and cell death, as well as inhibit the activity of acetylcholinesterase. Additionally, N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
实验室实验的优点和局限性
One advantage of using N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide in lab experiments is its potential as a neuroprotective agent. This may make it useful in studying the mechanisms of neurodegenerative diseases and developing new treatments. Additionally, the compound's anti-inflammatory and antioxidant properties may make it useful in studying other diseases such as cancer and cardiovascular disease.
One limitation of using N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide in lab experiments is its synthetic nature. This may make it more difficult to study the compound's effects in vivo, as it may not behave in the same way as natural compounds. Additionally, the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the compound's efficacy and safety in vivo, as well as its potential for use in combination with other treatments.
Another area of interest is the compound's potential as a treatment for other diseases such as cancer and cardiovascular disease. Further studies are needed to determine the compound's efficacy and safety in vivo, as well as its potential for use in combination with other treatments.
Finally, future studies could focus on the development of new synthesis methods for N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide. This may make the compound more accessible for research purposes and allow for the exploration of its potential in a wider range of scientific applications.
Conclusion:
N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide is a synthetic compound that has been studied for its potential use in scientific research. The compound has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, and may have potential as a treatment for neurodegenerative diseases, cancer, and cardiovascular disease. Further studies are needed to determine the compound's efficacy and safety in vivo, as well as its potential for use in combination with other treatments. Additionally, the development of new synthesis methods may make the compound more accessible for research purposes and allow for the exploration of its potential in a wider range of scientific applications.
合成方法
N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide can be synthesized using a multistep process involving the reaction of MBOA with various reagents. One common method involves the reaction of MBOA with propargyl bromide to form 3-(prop-2-yn-1-yl)benzoxazolinone, which is then reacted with N-(2-aminoethyl)acetamide to form N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide. This synthesis method has been used in several studies to produce N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide for research purposes.
科学研究应用
N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide can protect neuronal cells from oxidative stress and cell death, suggesting that it may have potential as a treatment for neurodegenerative diseases. Additionally, N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamidemide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
属性
IUPAC Name |
N-[2-methyl-1-[3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10(2)15(17-12(4)20)16-18-14(19-21-16)9-13-7-5-6-11(3)8-13/h5-8,10,15H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDAIWNMPSPFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NOC(=N2)C(C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030869.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6030874.png)
![N-(2-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B6030877.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6030883.png)
![3-[1-(3-furylmethyl)-2-piperidinyl]pyridine](/img/structure/B6030895.png)
![3-methyl-1-phenyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B6030897.png)
![diisopropyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B6030912.png)

![octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B6030923.png)

![5-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6030942.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6030962.png)